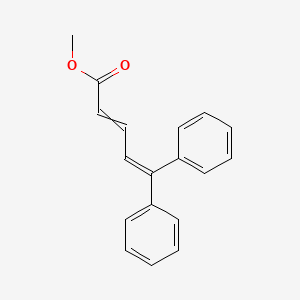
2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester is an organic compound with the molecular formula C18H16O2 It is a derivative of pentadienoic acid, characterized by the presence of two phenyl groups attached to the fifth carbon atom and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester typically involves the esterification of 2,4-pentadienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
2,4-Pentadienoic acid+MethanolAcid catalyst2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The phenyl groups may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-pentadienoate: A similar ester with a simpler structure, lacking the phenyl groups.
2,4-Pentadienoic acid, 5-(1,3-benzodioxol-5-yl)-, methyl ester: Another derivative with a benzodioxol group instead of phenyl groups.
Uniqueness
2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester is unique due to the presence of two phenyl groups, which impart distinct chemical properties and potential applications. The phenyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and research.
Propiedades
Número CAS |
101723-21-1 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
methyl 5,5-diphenylpenta-2,4-dienoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)14-8-13-17(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3 |
Clave InChI |
RXSQYCYZFXKHKU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















